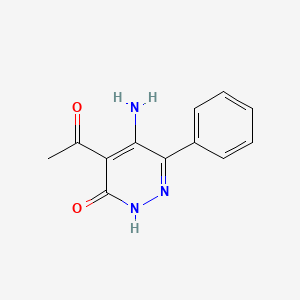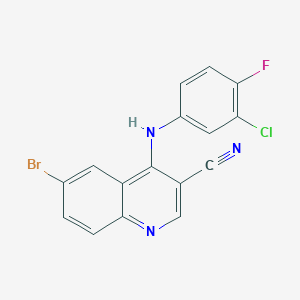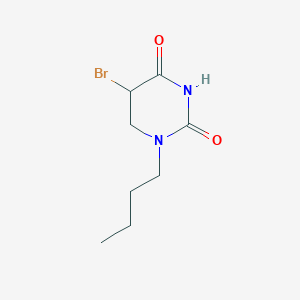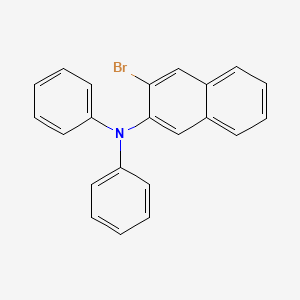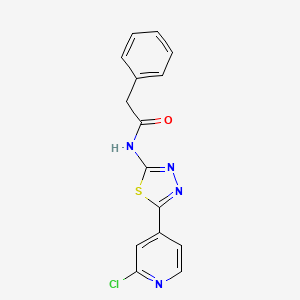
1,2-Bis(4-(3-bromopropoxy)phenyl)-1,2-diphenylethene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(4-(3-bromopropoxy)phenyl)-1,2-diphenylethene is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central ethene backbone substituted with phenyl groups and bromopropoxy groups, making it a versatile molecule for chemical synthesis and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(4-(3-bromopropoxy)phenyl)-1,2-diphenylethene typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 4-(3-bromopropoxy)benzaldehyde. This can be achieved by reacting 4-hydroxybenzaldehyde with 1,3-dibromopropane in the presence of a base such as potassium carbonate.
Formation of Stilbene Derivative: The next step involves the Wittig reaction, where the prepared 4-(3-bromopropoxy)benzaldehyde is reacted with a phosphonium ylide derived from triphenylphosphine and benzyl bromide. This reaction forms the desired 1,2-diphenylethene backbone.
Final Product Formation: The final step is the coupling of the stilbene derivative with another equivalent of 4-(3-bromopropoxy)benzaldehyde under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(4-(3-bromopropoxy)phenyl)-1,2-diphenylethene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the bromopropoxy groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The phenyl rings and ethene backbone can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic or aliphatic compounds, expanding its structural diversity.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of quinones or epoxides.
Reduction: Formation of reduced phenyl derivatives or hydrogenated ethene backbones.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(4-(3-bromopropoxy)phenyl)-1,2-diphenylethene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules, particularly in the development of new materials and polymers.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1,2-Bis(4-(3-bromopropoxy)phenyl)-1,2-diphenylethene depends on its specific application. In chemical reactions, the bromopropoxy groups act as reactive sites for nucleophilic substitution, while the phenyl rings and ethene backbone provide stability and electronic properties. In biological systems, the compound may interact with specific proteins or enzymes, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(4-bromophenyl)ethene: Lacks the propoxy groups, making it less versatile for substitution reactions.
1,2-Bis(4-(2-bromoethoxy)phenyl)-1,2-diphenylethene: Similar structure but with shorter ethoxy chains, affecting its reactivity and solubility.
1,2-Bis(4-(3-chloropropoxy)phenyl)-1,2-diphenylethene:
Uniqueness
1,2-Bis(4-(3-bromopropoxy)phenyl)-1,2-diphenylethene is unique due to its combination of bromopropoxy groups and a diphenylethene backbone, providing a balance of reactivity and stability. This makes it a valuable compound for diverse chemical transformations and applications in various scientific fields.
Eigenschaften
Molekularformel |
C32H30Br2O2 |
|---|---|
Molekulargewicht |
606.4 g/mol |
IUPAC-Name |
1-(3-bromopropoxy)-4-[(E)-2-[4-(3-bromopropoxy)phenyl]-1,2-diphenylethenyl]benzene |
InChI |
InChI=1S/C32H30Br2O2/c33-21-7-23-35-29-17-13-27(14-18-29)31(25-9-3-1-4-10-25)32(26-11-5-2-6-12-26)28-15-19-30(20-16-28)36-24-8-22-34/h1-6,9-20H,7-8,21-24H2/b32-31+ |
InChI-Schlüssel |
OLCPBTNHVIEYEW-QNEJGDQOSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCCCBr)/C4=CC=C(C=C4)OCCCBr |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCCBr)C4=CC=C(C=C4)OCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


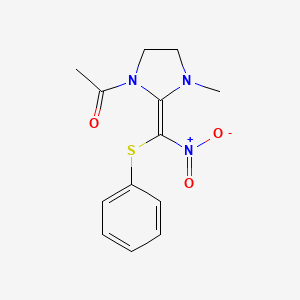
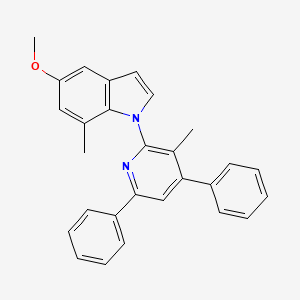
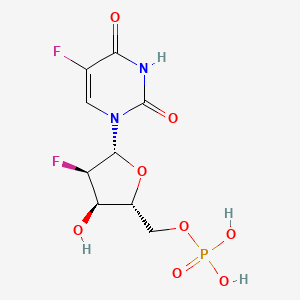
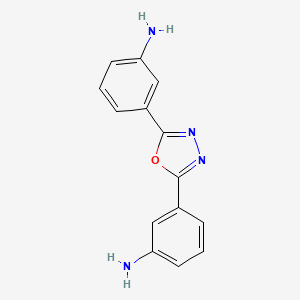
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-4-carboxamide](/img/structure/B12924811.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-6,7-dimethoxyquinazolin-4-amine](/img/structure/B12924816.png)
